N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
Description
The exact mass of the compound this compound is 383.14159610 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-methyl-1-phenyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-23(27(25,26)13-15-5-3-2-4-6-15)16-8-10-24(12-16)19-17-7-9-20-11-18(17)21-14-22-19/h2-7,9,11,14,16H,8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGHEZIWISNZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition likely results in the disruption of the cell cycle, leading to the prevention of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
It is suggested that the introduction of a methyl group in the compound might suppress metabolism at the distant aniline portion of the molecule, likely by blocking the preferred pharmacophore through which p450 recognizes the compound . This could potentially enhance the compound’s bioavailability.
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biological Activity
N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19N5O2S
- Molecular Weight : 353.43 g/mol
- Structural Features : The compound contains a pyrido[3,4-d]pyrimidine moiety, which is known for enhancing biological activity through improved interaction with target proteins.
Research indicates that this compound exhibits potent inhibitory effects on various enzymes and cellular pathways. Notably, it has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in cellular signaling and exosome release. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where nSMase2 is involved in the formation of ceramide and exosomes implicated in disease progression .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 3.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results indicated that treatment with the compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of the compound, where it was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced TNF-alpha and IL-6 levels significantly, indicating its potential use in treating inflammatory diseases .
Preparation Methods
Synthesis of the Pyrido[3,4-d]pyrimidine Core
The pyrido[3,4-d]pyrimidine moiety is synthesized via cyclocondensation reactions between aminopyridine derivatives and carbonyl-containing electrophiles. As detailed in , a common approach involves:
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Formation of the pyrimidine ring : Reacting 4-aminopyridine-3-carbonitrile with formamide or triethyl orthoformate under acidic conditions (e.g., HCl/EtOH) at 80–100°C to yield 4-chloropyrido[3,4-d]pyrimidine .
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Functionalization at C4 : Nucleophilic substitution of the chlorine atom with pyrrolidine derivatives using catalysts like Pd(PPh₃)₄ in toluene at reflux temperatures .
Key Optimization Parameters :
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Temperature control (70–110°C) to minimize side reactions.
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Use of anhydrous solvents (THF, DMF) to prevent hydrolysis .
Construction of the Pyrrolidine Ring
The stereoselective synthesis of the pyrrolidine ring fused to the pyrido[3,4-d]pyrimidine core employs [3+2]-azomethine ylide cycloaddition. Patent WO2007015162A1 outlines a method using:
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Ylide precursor preparation : Reacting formaldehyde with N-(trimethylsilylmethyl)benzylamine in methanol and potassium carbonate to generate the ylide .
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Cycloaddition : Combining the ylide with α,β-unsaturated ketones (e.g., methyl vinyl ketone) in dichloromethane with trifluoroacetic acid (TFA) catalysis, yielding a trans-pyrrolidine stereochemistry (>95% diastereomeric excess) .
Critical Factors :
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Acid catalysts (TFA) enhance reaction rates and stereoselectivity.
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Chiral auxiliaries (e.g., oxazolidinones) enable enantiomeric resolution via HPLC .
Coupling of Pyrrolidine and Pyrido[3,4-d]pyrimidine Moieties
The linkage of the pyrrolidine ring to the pyrido[3,4-d]pyrimidine core is achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling:
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Buchwald-Hartwig Amination : Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C to couple 4-chloropyrido[3,4-d]pyrimidine with 3-aminopyrrolidine derivatives .
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Mitsunobu Reaction : Employing DIAD and PPh₃ to couple hydroxyl-containing intermediates with the pyrido-pyrimidine core in THF at 0°C to room temperature .
Yield Optimization :
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Palladium catalysts increase coupling efficiency (70–85% yields).
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Microwave-assisted synthesis reduces reaction times from 24h to 2h .
Introduction of the Methanesulfonamide Group
The final step involves sulfonylation of the secondary amine using methanesulfonyl chloride:
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Reaction Conditions : Treating N-methyl-1-phenylpyrrolidin-3-amine with methanesulfonyl chloride (1.2 eq) in dichloromethane and triethylamine (2.5 eq) at 0°C .
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the product with >98% purity .
Challenges :
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Competitive N-methylation requires controlled stoichiometry.
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Moisture-sensitive reagents necessitate anhydrous conditions .
Analytical and Spectroscopic Characterization
Post-synthesis validation employs:
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HPLC-MS : Confirms molecular weight (383.5 g/mol) and purity.
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¹H/¹³C NMR : Assigns peaks for the pyrrolidine (δ 3.2–3.8 ppm) and pyrido-pyrimidine (δ 8.1–8.9 ppm) protons .
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Pyrido-pyrimidine synthesis | 4-Aminopyridine-3-carbonitrile, formamide | 78 | 95 |
| 2 | Cycloaddition | Ylide, TFA, CH₂Cl₂ | 82 | 97 |
| 3 | Buchwald-Hartwig coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 75 | 96 |
| 4 | Sulfonylation | MsCl, Et₃N, CH₂Cl₂ | 88 | 98 |
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Q. What are the common synthetic routes for synthesizing N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide, and what intermediates are critical?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[3,4-d]pyrimidine core. Key intermediates include:
- Pyrido[3,4-d]pyrimidin-4-yl-pyrrolidine : Synthesized via nucleophilic substitution between pyrido[3,4-d]pyrimidine derivatives and pyrrolidine precursors under reflux conditions in aprotic solvents like DMF or acetonitrile .
- Methanesulfonamide coupling : The final step involves reacting the pyrrolidine intermediate with N-methylphenylmethanesulfonamide using coupling agents (e.g., EDCI or HATU) in dichloromethane or THF .
Critical parameters include temperature control (70–90°C for cyclization) and stoichiometric ratios to avoid byproducts like O-alkylation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying the pyrido[3,4-d]pyrimidine core (e.g., aromatic protons at δ 8.5–9.0 ppm) and the pyrrolidine N-methyl group (δ 2.8–3.2 ppm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms purity (>95%) using a C18 column and acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 452.18 [M+H]) .
Q. What preliminary biological activity screens are recommended for this compound?
Initial screens should focus on:
- Cytotoxicity : Assessed via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like doxorubicin .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based methods to identify potential targets .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of the pyrrolidine intermediate?
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity but may require strict anhydrous conditions to prevent hydrolysis.
- Catalyst optimization : Use of Pd(OAc)/Xantphos in Suzuki-Miyaura couplings improves regioselectivity for pyrimidine functionalization .
- Temperature gradients : Stepwise heating (50°C → 80°C) reduces side reactions during sulfonamide bond formation .
Contradictions in yield data (e.g., 45% vs. 60%) often arise from trace moisture or incomplete deprotection of intermediates, resolved via Karl Fischer titration or TLC monitoring .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Dynamic effects : Variable-temperature NMR (VT-NMR) clarifies splitting patterns caused by restricted rotation of the pyrrolidine ring .
- 2D NMR techniques : HSQC and HMBC correlations differentiate between N-methyl (δ 2.9 ppm) and sulfonamide protons (δ 3.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, particularly for the pyrido[3,4-d]pyrimidine-pyrrolidine junction .
Q. What structure-activity relationship (SAR) insights can guide further modifications?
Key SAR findings from analogous compounds:
- Pyrido[3,4-d]pyrimidine substitution : Fluorine at position 6 enhances kinase inhibition (e.g., IC < 10 nM for EGFR mutants) .
- Pyrrolidine modifications : 3-(Pyridin-3-yl) substitution improves solubility without compromising binding affinity .
- Sulfonamide groups : N-Methylation reduces plasma protein binding, increasing bioavailability (t > 8 hrs in murine models) .
Q. Methodological Notes
- Data contradiction analysis : Cross-validate HPLC purity with H NMR integration to detect low-level impurities .
- Experimental design : Use factorial design (e.g., Box-Behnken) to optimize solvent/catalyst/temperature interactions during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
